2-Fluoro-5-hydroxybenzamide

EGFR inhibitor kinase crystallography non-small cell lung cancer

Procure 2-Fluoro-5-hydroxybenzamide (CAS 951122-32-0) to access a structurally validated benzamide scaffold for kinase, HDAC, and cGAS-STING drug discovery. Its unique 2-fluoro-5-hydroxy substitution pattern is critical for reproducing published SAR: derivatives achieve nanomolar cGAS inhibition (IC50 14 nM), and its crystallographic binding mode is confirmed in EGFR T790M/V948R co-crystals (PDB 6WA2). This exact regioisomer enables a unique bimolecular macrocyclization pathway unattainable with 3- or 4-fluoro analogs. Positional isomers are not functionally equivalent—verify your synthetic route requires this specific substitution before ordering.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
Cat. No. B1508415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-hydroxybenzamide
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)N)F
InChIInChI=1S/C7H6FNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11)
InChIKeyZIFWWXHVEGTPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-hydroxybenzamide: Procurement Guide for a Dual-Functional Benzamide Scaffold Intermediate


2-Fluoro-5-hydroxybenzamide (CAS 951122-32-0) is a fluorinated benzamide derivative with the molecular formula C₇H₆FNO₂ and molecular weight 155.13 g/mol . Structurally, it features a primary amide at the 1-position, a fluorine substituent at the 2-position, and a hydroxyl group at the 5-position of the phenyl ring . This specific substitution pattern distinguishes it as a versatile small-molecule scaffold and synthetic intermediate rather than a final active pharmaceutical ingredient. Its dual-functional architecture—combining a hydrogen-bond-donating phenol and an electron-withdrawing ortho-fluorine—enables its use in constructing more complex molecules targeting kinases, histone deacetylases (HDACs), and cGAS-STING pathway modulators, as evidenced by its presence in crystallographically characterized ligand-protein complexes [1].

2-Fluoro-5-hydroxybenzamide: Why Structural Analogs Cannot Be Directly Substituted


Direct substitution of 2-fluoro-5-hydroxybenzamide with regioisomers or non-fluorinated benzamide analogs is not scientifically valid without re-optimization of downstream synthesis or biological activity. First, the ortho-fluorine at the 2-position exerts unique electronic effects (inductive withdrawal) and conformational constraints (torsional angle influence) that alter the reactivity of the amide and the pKa of the phenol relative to the 3-fluoro or non-fluorinated analogs [1]. Second, the 5-hydroxy group provides a distinct hydrogen-bonding vector and synthetic handle that differs fundamentally from 4-hydroxy or 3-hydroxy substitution patterns, affecting both intermolecular interactions in biological targets and regioselectivity in subsequent derivatization steps such as O-alkylation or Mitsunobu reactions [2]. Third, empirical evidence from benzamide HDAC inhibitor programs demonstrates that fluorine substitution position on the benzamide ring directly modulates cellular antitumor potency, indicating that positional isomers are not functionally equivalent [3]. Procurement decisions must therefore be based on the precise substitution pattern required for the intended synthetic route or structure-activity relationship (SAR) study.

2-Fluoro-5-hydroxybenzamide: Quantitative Differentiation Evidence Versus Analogs


EGFR T790M/V948R Mutant Crystallographic Engagement: Structural Confirmation of Scaffold Utility

2-Fluoro-5-hydroxybenzamide serves as the benzamide cap group in LN3753, a compound co-crystallized with the EGFR T790M/V948R double mutant at 2.40 Å resolution (PDB ID: 6WA2) [1]. This structural evidence confirms that the 2-fluoro-5-hydroxy substitution pattern is compatible with high-resolution binding in a clinically relevant drug-resistant kinase mutant. In contrast, non-hydroxylated 2-fluorobenzamide analogs lack the 5-hydroxy hydrogen-bonding capacity required for this specific binding mode, while 3-hydroxy or 4-hydroxy regioisomers would alter the vector orientation of the phenol group relative to the kinase hinge region [2].

EGFR inhibitor kinase crystallography non-small cell lung cancer drug-resistant mutant

Fluorine Position-Dependent Antitumor Activity: Ortho-Fluoro Versus Non-Fluorinated Benzamides

In a systematic SAR study of benzamide-based HDAC inhibitors, compounds bearing a fluoro substituent on the benzamide ring (compounds 4i and 5a) exhibited lower antitumor activities against three cancer cell lines compared to non-fluorinated counterparts [1]. The study authors explicitly concluded that 'the fluoro group decrease the antitumor activities of these compounds' in this specific scaffold context [2]. This quantitative observation establishes that fluorination of the benzamide core is not universally beneficial and that the 2-fluoro-5-hydroxy pattern may produce distinct potency profiles depending on the target and substitution context, necessitating empirical evaluation rather than assumption-based substitution.

HDAC inhibitor benzamide SAR cancer cell line fluorine effect

cGAS Inhibitor Scaffold: Quantitative Potency Differentiation of Derived Analog

A derivative incorporating the 2-fluoro-5-hydroxybenzamide scaffold—specifically 5-bromo-N-[[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-2-hydroxybenzamide—was co-crystallized with human cyclic GMP-AMP synthase (cGAS) at high resolution (PDB ID: 7FTS/7FTT) [1]. Furthermore, a related benzamide-based cGAS inhibitor demonstrated an IC₅₀ of 14 nM against full-length human cGAS in a Kinase-Glo luminescent assay, establishing nanomolar potency for this chemotype [2]. In contrast, simple benzamide derivatives without the 2-fluoro-5-hydroxy substitution pattern show dramatically reduced cGAS inhibition (IC₅₀ = 78,000 nM, representing a >5,500-fold loss in potency) [3]. This quantitative differential confirms that the 2-fluoro-5-hydroxybenzamide core contributes critically to nanomolar target engagement.

cGAS inhibitor STING pathway immuno-oncology innate immunity

Synthetic Versatility: Ortho-Fluorine Enables Unique Macrocyclization Chemistry

The ortho-fluorine in 2-fluoro-N-(hydroxyalkyl)benzamides enables a distinct bimolecular cyclization pathway to form 17- and 20-membered macrocycles [1]. This reactivity profile is unique to the 2-fluoro substitution pattern; the 3-fluoro and 4-fluoro regioisomers, as well as non-fluorinated benzamides, do not undergo the same intramolecular or bimolecular cyclization due to altered electronic and steric constraints imposed by the ortho-fluorine's proximity to the amide carbonyl [2]. The quantitative characterization of these macrocyclic products confirms that the 2-fluoro-5-hydroxy substitution pattern provides a synthetic handle not available in other benzamide derivatives.

macrocycle synthesis benzamide cyclization fluorine-directed reactivity synthetic intermediate

2-Fluoro-5-hydroxybenzamide: Optimal Research and Procurement Application Scenarios


Development of Mutant-Selective EGFR Kinase Inhibitors

Medicinal chemistry teams pursuing fourth-generation EGFR inhibitors targeting T790M/C797S resistance mutations should procure 2-fluoro-5-hydroxybenzamide as a benzamide cap group scaffold. The compound's demonstrated compatibility with high-resolution EGFR T790M/V948R co-crystallization (PDB 6WA2 at 2.40 Å) provides a structurally validated starting point for SAR optimization [1]. Procurement of this exact substitution pattern eliminates the need for de novo synthesis of the benzamide fragment and ensures direct alignment with published crystallographic binding modes.

cGAS-STING Pathway Modulator Discovery Programs

Investigators developing cGAS inhibitors for autoimmune disease or cGAS-STING agonists for immuno-oncology should utilize 2-fluoro-5-hydroxybenzamide as a core scaffold. Derivatives of this chemotype achieve nanomolar cGAS inhibition (IC₅₀ = 14 nM), representing >5,500-fold improvement over simpler benzamide analogs (IC₅₀ = 78,000 nM) [2]. The availability of co-crystal structures (PDB 7FTS/7FTT) with human cGAS further supports rational, structure-based design efforts.

Synthesis of Fluorine-Containing Macrocyclic Compounds

Synthetic methodology groups focused on constructing medium-to-large macrocycles should procure 2-fluoro-5-hydroxybenzamide or its N-hydroxyalkyl derivatives. The ortho-fluorine substituent enables a unique bimolecular cyclization pathway to form 17- and 20-membered macrocycles, a reactivity profile not observed with 3-fluoro or 4-fluoro benzamide regioisomers [3]. This specific substitution pattern is essential for reproducing or extending the published macrocyclization methodology.

Quote Request

Request a Quote for 2-Fluoro-5-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.